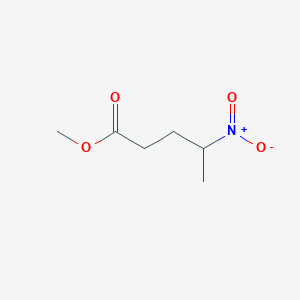

Methyl 4-nitropentanoate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 4-nitropentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-5(7(9)10)3-4-6(8)11-2/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFUOCUCQTCSCPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20281915 | |

| Record name | Methyl 4-nitropentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20281915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10312-37-5 | |

| Record name | Methyl 4-nitropentanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23473 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 4-nitropentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20281915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 4 Nitropentanoate and Its Congeners

Michael Addition Reactions in Methyl 4-nitropentanoate Preparation

The conjugate addition of a nitroalkane to an α,β-unsaturated ester stands as the primary method for synthesizing this compound. This reaction involves the addition of a nucleophile, the nitronate anion generated from a nitroalkane, to the β-carbon of the activated alkene of the methyl ester.

Exploration of Base-Catalyzed Michael Additions (e.g., Triethylamine, DBU, TMG Mediated Syntheses)

The Michael addition for the synthesis of gamma-nitro esters is fundamentally a base-catalyzed process. The base is required to deprotonate the α-carbon of the nitroalkane, forming a resonance-stabilized nitronate anion, which then acts as the Michael donor. Various organic bases have been effectively employed for this purpose, with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,1,3,3-Tetramethylguanidine (TMG) being particularly effective. nih.govresearchgate.net

In the synthesis of this compound from methyl acrylate (B77674) and nitroethane, DBU has been shown to be a highly efficient catalyst. nih.gov Similarly, TMG has been successfully used to catalyze the reaction between nitromethane (B149229) and methyl methacrylate (B99206), demonstrating its utility in these transformations. researchgate.net The choice of base can influence reaction rates and yields, with stronger, non-nucleophilic amidine and guanidine (B92328) bases often providing superior results by efficiently generating the required nitronate nucleophile. nih.govresearchgate.net

Microwave-Assisted Synthesis Protocols and Mechanistic Considerations

A significant advancement in the synthesis of this compound and its congeners has been the application of microwave irradiation. nih.govresearchgate.net Microwave-assisted organic synthesis (MAOS) has demonstrated dramatic reductions in reaction times, often from hours or days to mere minutes, coupled with significant increases in product yields. nih.gov For instance, the DBU-catalyzed synthesis of this compound from methyl acrylate and nitroethane under microwave irradiation at 70-75 °C completes in just 5 minutes, affording a near-quantitative yield (>99%). nih.gov

The acceleration observed under microwave conditions is attributed to a combination of thermal and non-thermal effects. The efficient internal heating of the polar reaction mixture by direct coupling with microwave energy leads to rapid temperature elevation. nih.gov Additionally, specific non-thermal microwave effects, which may arise from the increased polarity of the system during the rate-determining nucleophilic addition step, are thought to contribute to the enhanced reaction rates and cleaner reaction profiles observed. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Gamma-Nitro Aliphatic Methyl Esters

| Product | Michael Acceptor | Michael Donor | Catalyst | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Methyl 3-methyl-4-nitrobutanoate | Methyl crotonate | Nitromethane | DBU | Room Temp. | 4320 min | 72 | nih.gov |

| Methyl 3-methyl-4-nitrobutanoate | Methyl crotonate | Nitromethane | DBU | Microwave (70-75 °C) | 5 min | ≥98 | nih.gov |

| This compound | Methyl acrylate | Nitroethane | DBU | Microwave (70-75 °C) | 5 min | >99 | nih.gov |

| Methyl 3-methyl-4-nitropentanoate | Methyl crotonate | Nitroethane | DBU | Room Temp. | 4320 min | 44 | nih.gov |

Regioselectivity and Stereoselectivity in Michael Additions Leading to this compound Derivatives

The Michael addition is inherently regioselective, directing the incoming nucleophile to the β-carbon of the α,β-unsaturated system, leading exclusively to the 1,4-addition product. This ensures the formation of the desired gamma-nitro ester framework without competing 1,2-addition to the carbonyl group.

When the Michael acceptor or donor contains pre-existing stereocenters or when new stereocenters are formed during the reaction, stereoselectivity becomes a key consideration. In the synthesis of derivatives such as Methyl 2-methyl-4-nitropentanoate, formed from the reaction of methyl methacrylate and nitroethane, a new stereocenter is generated at the α-carbon. nih.gov Research has shown that this reaction, when conducted under microwave irradiation with DBU as a catalyst, yields the product as a 78:22 diastereomeric mixture. nih.gov This indicates a moderate degree of stereocontrol in the formation of the new carbon-carbon bond, though the absolute configuration of the diastereomers was not assigned in the study. nih.gov The steric hindrance and electronic properties of the substituents on both the nitroalkane and the unsaturated ester influence the facial selectivity of the attack, thereby determining the diastereomeric ratio of the product.

Preparation of Structural Analogues and Isomers of this compound

The synthetic methodologies developed for this compound are readily adaptable for the preparation of a variety of structural analogues and isomers, including branched-chain variants and other gamma-nitro aliphatic methyl esters.

Synthesis of Methyl 4-methyl-4-nitropentanoate and Related Branched Nitropentanoates

The synthesis of the branched analogue, Methyl 4-methyl-4-nitropentanoate, is achieved through the Michael addition of a tertiary nitroalkane to methyl acrylate. Specifically, the reaction between 2-nitropropane (B154153) and methyl acrylate yields the target compound. In a documented synthesis, this transformation was conducted using DBU as the base, affording Methyl 4-methyl-4-nitropentanoate in a high yield of 92%. escholarship.org This demonstrates that the Michael addition is a robust method even when employing more sterically hindered tertiary nitroalkanes as nucleophiles.

Synthetic Access to Other Gamma-Nitro Aliphatic Methyl Esters

The microwave-assisted, base-catalyzed protocol has proven to be a general and efficient method for accessing a range of gamma-nitro aliphatic methyl esters. nih.govresearchgate.net By varying the nitroalkane (Michael donor) and the α,β-unsaturated methyl ester (Michael acceptor), a library of related compounds can be synthesized rapidly and in high yields.

Key examples that have been successfully synthesized using this methodology include:

Methyl 4-nitrobutanoate : Prepared from the addition of nitromethane to methyl acrylate. researchgate.net

Methyl 3-methyl-4-nitrobutanoate : Prepared from the addition of nitromethane to methyl crotonate. nih.govresearchgate.net

Methyl 2-methyl-4-nitrobutanoate : Prepared from the addition of nitromethane to methyl methacrylate. researchgate.net

Methyl 3-methyl-4-nitropentanoate : Prepared from the addition of nitroethane to methyl crotonate. nih.gov

These reactions, summarized in the table below, typically proceed under microwave irradiation at 50-75 °C for 5-20 minutes, using catalytic amounts of DBU or TMG, and result in good to excellent yields of the purified products. nih.govresearchgate.net

Table 2: Synthesis of Various Gamma-Nitro Aliphatic Methyl Esters

| Product Compound | Michael Acceptor | Michael Donor | Catalyst | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Methyl 4-nitrobutanoate | Methyl acrylate | Nitromethane | DBU | Microwave (70-75 °C) | 30 min | - | researchgate.net |

| Methyl 3-methyl-4-nitrobutanoate | Methyl crotonate | Nitromethane | DBU | Microwave (70-75 °C) | 5 min | ≥98 | nih.govresearchgate.net |

| Methyl 2-methyl-4-nitrobutanoate | Methyl methacrylate | Nitromethane | TMG | Microwave (70-75 °C) | 20 min | 72 | researchgate.net |

| Methyl 3-methyl-4-nitropentanoate | Methyl crotonate | Nitroethane | DBU | Microwave (70-75 °C) | 5 min | 95 | nih.gov |

| Methyl 2-methyl-4-nitropentanoate | Methyl methacrylate | Nitroethane | DBU | Microwave (70-75 °C) | 5 min | - | nih.gov |

Novel Synthetic Approaches and Process Intensification in this compound Synthesis

A notable advancement in the synthesis of γ-nitro aliphatic methyl esters, including this compound, involves the Michael addition reaction promoted by microwave irradiation. researchgate.net This method provides a simple and highly efficient protocol that accelerates the reaction, cutting down synthesis times from days to mere minutes when compared to conventional heating methods. researchgate.net The use of microwave technology not only speeds up the chemical transformation but also leads to cleaner reactions with higher yields. researchgate.net

The synthesis of this compound via this novel approach typically involves the 1,4-addition of a nitroalkane, such as nitroethane, to an α,β-unsaturated ester like methyl acrylate. researchgate.net The reaction is generally catalyzed by a base, for instance, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The efficiency of this microwave-assisted synthesis is demonstrated by the high yields and significantly shorter reaction times. For example, the reaction of nitroethane with methyl acrylate under microwave heating can be completed in minutes, a substantial improvement over conventional methods that may require much longer periods. researchgate.net

Process intensification refers to the development of innovative equipment and techniques that lead to substantially smaller, cleaner, and more energy-efficient processes. cetjournal.itscribd.com The application of microwave irradiation in the synthesis of this compound is a prime example of process intensification. By using microwave energy, the reaction can be heated more uniformly and rapidly at a molecular level, which is not achievable with conventional heating. This targeted energy transfer can lead to specific, non-thermal microwave effects that can influence reaction pathways and product selectivity. researchgate.net

The benefits of this intensified process are clearly illustrated in comparative studies. For instance, in related Michael addition reactions, microwave irradiation has been shown to not only accelerate the reaction but also to alter the ratio of products formed, suggesting an influence beyond simple thermal effects. researchgate.net This level of control and efficiency is a key goal of process intensification. Other process intensification strategies applicable to chemical synthesis include the use of continuous flow reactors, which offer excellent heat and mass transfer, and enhanced safety, particularly for highly exothermic reactions. cetjournal.itunito.itmdpi.com While specific studies on continuous flow synthesis of this compound are not prevalent, the principles of microreactor technology could foreseeably be applied to further intensify its production, offering precise control over reaction conditions and improving scalability. mdpi.com

The table below summarizes the comparative results for a representative Michael addition reaction, highlighting the advantages of the microwave-assisted approach, a key technique in process intensification.

| Entry | Method | Catalyst | Time | Yield (%) |

| 1 | Conventional Heating | DBU | 24 h | 60 |

| 2 | Microwave Irradiation | DBU | 5 min | 85 |

This data is representative of the improvements seen in Michael additions for the synthesis of γ-nitro esters under microwave irradiation compared to conventional heating methods. researchgate.net

Chemical Transformations and Reactivity Profiles of Methyl 4 Nitropentanoate

Reduction Pathways of the Nitro Group in Methyl 4-nitropentanoate

The reduction of the nitro group is one of the most significant transformations of this compound, providing a pathway to valuable amino compounds. The choice of reducing agent and reaction conditions determines the final product, allowing for selective transformations.

Catalytic Hydrogenation to Amino Esters (e.g., Methyl 4-aminopentanoate)

Catalytic hydrogenation is a widely employed and efficient method for the reduction of aliphatic nitro groups to their corresponding primary amines. nih.gov This transformation in this compound yields Methyl 4-aminopentanoate, a versatile intermediate. The reaction involves the use of hydrogen gas in the presence of a metal catalyst.

Commonly used catalysts for this purpose include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. organic-chemistry.orgmasterorganicchemistry.com The reaction is typically carried out in a solvent such as methanol (B129727) or ethanol (B145695) at moderate temperatures and pressures. The choice of catalyst can be crucial; for instance, Raney nickel is often preferred when trying to avoid the reduction of other sensitive functional groups or dehalogenation if present. organic-chemistry.org

| Catalyst | Typical Conditions | Solvent | Notes |

|---|---|---|---|

| 10% Pd/C | H₂ (1-50 atm), Room Temperature | Methanol, Ethanol | Highly efficient and common choice for nitro group reduction. organic-chemistry.org |

| Raney Nickel | H₂ (1-50 atm), Room Temp. to 50 °C | Ethanol | Often used when other reducible groups that are sensitive to Pd/C are present. organic-chemistry.orgmasterorganicchemistry.com |

| Platinum(IV) Oxide (PtO₂) | H₂ (1-3 atm), Room Temperature | Ethanol, Acetic Acid | Effective catalyst, also known as Adams' catalyst. nih.gov |

Chemoselective Reduction Strategies for Nitro and Ester Functionalities

The presence of two reducible groups in this compound—the nitro group and the ester—necessitates chemoselective reduction methods to target one while leaving the other intact.

Reducing the nitro group without affecting the ester is the more common and feasible transformation. This can be achieved using various reagents that are selective for the nitro functionality. For instance, metal-based systems like iron (Fe) or zinc (Zn) in acidic media (e.g., acetic acid or ammonium (B1175870) chloride) are mild and effective for reducing nitro groups while preserving ester functionalities. organic-chemistry.org A combination of sodium borohydride (B1222165) (NaBH₄) and iron(II) chloride (FeCl₂) has also been reported as a highly selective system for reducing aromatic nitro groups in the presence of esters, a principle that can be extended to aliphatic substrates. researchgate.net

Conversely, selectively reducing the ester group to a primary alcohol (to form 4-nitropentan-1-ol) is more challenging. Strong reducing agents like lithium aluminum hydride (LiAlH₄), which are typically used for ester reduction, would also readily reduce the nitro group. Therefore, achieving this transformation requires a protection-deprotection strategy or the use of highly specialized catalytic systems not commonly described. The direct conversion to a nitro aldehyde is similarly complex and not a standard transformation.

Investigation of Intramolecular Cyclization Phenomena during Reduction (e.g., Pyrrolidinone Formation)

A significant reaction pathway that can occur following the reduction of this compound is intramolecular cyclization. The product of the initial reduction, Methyl 4-aminopentanoate, is a γ-amino ester. Under thermal conditions or in the presence of acid or base catalysts, γ- and δ-amino esters are known to undergo spontaneous intramolecular cyclization to form stable five- or six-membered lactams (cyclic amides). nih.gov

In this case, Methyl 4-aminopentanoate can cyclize to form 5-methyl-2-pyrrolidinone. This reaction proceeds via an intramolecular nucleophilic attack of the newly formed amino group on the electrophilic carbonyl carbon of the ester. This process results in the elimination of methanol and the formation of the stable five-membered pyrrolidinone ring. This cyclization is a common and often favorable process for γ-amino esters, serving as a key method for the synthesis of pyrrolidinone derivatives. nih.govnih.gov

Nucleophilic Reactions Involving this compound

The structure of this compound presents two main sites for nucleophilic attack: the carbonyl carbon of the ester and the carbon atom bearing the nitro group. masterorganicchemistry.com The most common nucleophilic reactions involving this molecule occur at the ester functionality, which is a classic electrophile. youtube.com

These reactions typically proceed via a nucleophilic acyl substitution mechanism. A nucleophile attacks the partially positive carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, the methoxy (B1213986) group (-OCH₃) is eliminated as a leaving group, resulting in a new carbonyl compound. wikipedia.org Examples include hydrolysis (with water or hydroxide) and aminolysis (with ammonia (B1221849) or amines), which are discussed in more detail in section 3.4.

Another potential, though less common, site for nucleophilic attack is the α-carbon to the nitro group. The acidic nature of this proton allows for the formation of a nitronate anion intermediate. This anion can then participate in various reactions, although direct nucleophilic substitution on the alkyl chain is generally less favored than reactions at the carbonyl group.

Electrophilic Transformations and Derivatization at the Alkyl Chain

While the saturated alkyl chain of this compound is generally unreactive toward electrophiles, the presence of the electron-withdrawing nitro and ester groups makes the adjacent protons (α-protons) acidic. Deprotonation at these positions creates nucleophilic centers (an enolate or a nitronate) that can react with electrophiles. libretexts.org

The most synthetically useful transformation is the alkylation of the α-carbon to the ester carbonyl (the C-2 position). Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), can selectively remove a proton from this position to form an enolate ion. libretexts.org This enolate is a potent nucleophile and can react with various electrophiles, most commonly alkyl halides, in an S_N2 reaction. libretexts.orgyoutube.com This process, known as alpha-alkylation, allows for the introduction of new alkyl groups at the C-2 position, providing a powerful method for derivatizing the alkyl chain.

The protons on the carbon bearing the nitro group (C-4) are also acidic and can be removed to form a nitronate ion. However, the acidity of the α-protons to the ester is generally exploited more predictably for C-C bond formation in alkylation reactions.

Reactions Involving the Ester Moiety of this compound

The methyl ester group is a key reactive site in this compound, susceptible to various transformations common to esters.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-nitropentanoic acid. This reaction can be catalyzed by either acid or base. Base-catalyzed hydrolysis, also known as saponification, is typically irreversible and involves the attack of a hydroxide (B78521) ion on the carbonyl carbon. chemspider.comorgsyn.org Subsequent acidification of the resulting carboxylate salt yields the carboxylic acid.

Transesterification: This reaction involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. wikipedia.org For example, reacting this compound with ethanol under acidic conditions will produce Ethyl 4-nitropentanoate and methanol. masterorganicchemistry.com This is an equilibrium process, and the reaction is often driven to completion by using the new alcohol as the solvent or by removing the methanol byproduct. wikipedia.orgmasterorganicchemistry.com

| Reaction | Reagents | Product | Description |

|---|---|---|---|

| Hydrolysis (Saponification) | 1. NaOH, H₂O, Heat 2. H₃O⁺ | 4-Nitropentanoic acid | The ester is converted to a carboxylic acid via a base-mediated mechanism. orgsyn.org |

| Transesterification | R-OH, H⁺ or RO⁻ | Alkyl 4-nitropentanoate | The methyl group of the ester is exchanged with another alkyl group (R) from an alcohol. masterorganicchemistry.comresearchgate.net |

| Aminolysis | NH₃ or R-NH₂ | 4-Nitropentanamide | Reaction with ammonia or a primary/secondary amine yields an amide. |

| Reduction | LiAlH₄ | 4-Aminopentan-1-ol | Strong reducing agents will typically reduce both the ester and the nitro group. |

Advanced Functionalization and Chemical Modification Strategies (e.g., Fluorination to Difluoroamino Derivatives)

The chemical architecture of this compound offers various avenues for advanced functionalization, enabling its conversion into a range of valuable derivatives. A significant, albeit challenging, transformation is the conversion of the nitro group into a difluoroamino (-NF2) functionality. While direct conversion of a nitroalkane to a difluoroamino group is not a commonly reported single-step transformation, a plausible and scientifically supported pathway involves a two-step sequence: reduction of the nitro group to a primary amine, followed by oxidative fluorination.

Reduction of the Nitro Group to a Primary Amine

The initial and crucial step in this advanced functionalization is the reduction of the nitro group in this compound to the corresponding primary amine, yielding methyl 4-aminopentanoate. This transformation is a well-established reaction in organic synthesis, and various reagents can be employed to achieve this conversion. wikipedia.orgorganic-chemistry.org

Common methods for the reduction of aliphatic nitro compounds to amines include:

Catalytic Hydrogenation: This method often utilizes catalysts such as Raney nickel or platinum(IV) oxide (PtO2) under a hydrogen atmosphere. wikipedia.org

Metal-Mediated Reductions: Reagents like iron in acetic acid or zinc dust with ammonium chloride are effective for this transformation. wikipedia.org

Hydride Reagents: While less common for nitro groups compared to other functionalities, certain hydride reagents can be used under specific conditions.

The choice of reducing agent would need to be carefully considered to ensure compatibility with the ester functional group present in the molecule.

Oxidative Fluorination of the Primary Amine

Following the successful reduction to methyl 4-aminopentanoate, the resulting primary amine can undergo oxidative fluorination to introduce the difluoroamino group. This transformation is a more specialized reaction, and electrophilic fluorinating agents are typically employed.

One of the most prominent reagents for this type of transformation is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commonly known as Selectfluor®. rsc.org This reagent is an electrophilic fluorine source that can react with primary amines to form difluoroamines. The reaction generally proceeds under mild conditions and offers a metal-free approach to the synthesis of these compounds. rsc.org

Step 1: Reduction this compound is reduced to methyl 4-aminopentanoate using a suitable reducing agent.

Step 2: Oxidative Fluorination The resulting methyl 4-aminopentanoate is then treated with an electrophilic fluorinating agent, such as Selectfluor®, to yield the target methyl 4-(difluoroamino)pentanoate.

This two-step strategy represents a viable approach for the advanced functionalization of this compound into its difluoroamino derivative, leveraging established and modern synthetic methodologies.

Advanced Spectroscopic and Chromatographic Methodologies for Methyl 4 Nitropentanoate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of Methyl 4-nitropentanoate. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

Proton NMR (¹H-NMR) is a powerful tool for characterizing this compound and monitoring the progress of its synthesis. Each chemically distinct proton in the molecule produces a signal in the spectrum at a specific chemical shift (δ), with a multiplicity (singlet, doublet, triplet, etc.) that reveals the number of neighboring protons.

In a typical synthesis, the disappearance of reactant signals and the concurrent appearance of product signals can be tracked quantitatively. For this compound, the ¹H-NMR spectrum exhibits characteristic peaks that confirm its formation and structure. The methoxy (B1213986) protons (-OCH₃) of the ester group typically appear as a sharp singlet, while the protons on the aliphatic chain are split into distinct multiplets due to coupling with adjacent protons. The proton on the carbon bearing the nitro group (H-4) is significantly deshielded and appears further downfield.

Table 1: Predicted ¹H-NMR Spectral Data for this compound Predicted chemical shifts (δ) in ppm relative to TMS.

| Proton Assignment | Predicted Chemical Shift (δ) | Multiplicity | Integration |

|---|---|---|---|

| -COOCH₃ | ~3.7 | Singlet (s) | 3H |

| H-4 (-CHNO₂) | ~4.7 | Multiplet (m) | 1H |

| H-2 (-CH₂COO-) | ~2.5 | Triplet (t) | 2H |

| H-3 (-CH₂CHNO₂-) | ~2.2 | Multiplet (m) | 2H |

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing direct information about the carbon framework of this compound. Each unique carbon atom in the molecule gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their respective chemical environments.

The chemical shift of each carbon is highly dependent on its hybridization and the electronegativity of attached atoms. For instance, the carbonyl carbon of the ester group appears at a characteristic downfield position (165-190 ppm). oregonstate.edu The carbon atom bonded to the electron-withdrawing nitro group is also shifted significantly downfield compared to a standard alkane carbon. compoundchem.com This technique is invaluable for confirming the successful incorporation of all structural components into the final product. rsc.orghmdb.ca

Table 2: Predicted ¹³C-NMR Spectral Data for this compound Predicted chemical shifts (δ) in ppm relative to TMS.

| Carbon Assignment | Predicted Chemical Shift (δ) |

|---|---|

| C-1 (C=O) | ~172 |

| C-4 (C-NO₂) | ~85 |

| -OCH₃ | ~52 |

| C-3 | ~32 |

| C-2 | ~30 |

Mass Spectrometry (MS) Techniques for Molecular Identification and Quantitative Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of this compound, confirm its elemental composition, and obtain structural information from its fragmentation patterns. When coupled with chromatographic separation techniques, it becomes a powerful tool for both qualitative and quantitative analysis. rsc.org

Gas chromatography-mass spectrometry (GC-MS) is ideally suited for the analysis of volatile and thermally stable compounds like this compound. 3m.com The sample is first vaporized and separated based on its boiling point and polarity on a GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum provides a molecular fingerprint. The parent molecular ion peak (M⁺) confirms the molecular weight of the compound. The fragmentation pattern, which arises from the cleavage of specific bonds within the molecule, offers clues to its structure. For this compound, characteristic fragments would likely include the loss of the methoxy group (M-31), the nitro group (M-46), and various alkyl chain fragments. GC-MS is widely used for purity assessment and identification of byproducts in a reaction mixture. nih.govntu.edu.sg

Liquid chromatography-mass spectrometry (LC-MS) is a versatile technique used for the analysis of a wide range of compounds, particularly those that are not suitable for GC-MS due to low volatility or thermal instability. rsc.org It offers exceptional sensitivity and selectivity, making it invaluable for detecting and quantifying trace amounts of this compound in complex sample matrices. rsc.org

Modern ionization techniques such as electrospray ionization (ESI) allow for the gentle ionization of molecules directly from the liquid phase, often yielding a prominent protonated molecule [M+H]⁺ or other adducts. For even greater specificity and quantitative accuracy, tandem mass spectrometry (LC-MS/MS) can be employed. High-resolution mass spectrometry (LC-HRMS) provides highly accurate mass measurements, enabling the determination of the elemental formula of the compound and its metabolites or degradation products with high confidence. mdpi.comthermofisher.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. q-chem.com By measuring the absorption or scattering of light, these methods provide information about the functional groups present in a molecule. They are instrumental in confirming the identity of this compound by detecting its characteristic ester and nitro functionalities.

The IR spectrum of this compound is dominated by strong absorption bands corresponding to the stretching vibrations of its key functional groups. The most prominent of these are the ester carbonyl (C=O) stretch and the asymmetric and symmetric stretches of the nitro (NO₂) group. In related nitro compounds, the asymmetric and symmetric stretching vibrations of the NO₂ group are typically observed around 1500–1570 cm⁻¹ and 1300–1370 cm⁻¹, respectively. researchgate.net The presence of a strong band around 1740 cm⁻¹ is a clear indicator of the ester carbonyl group.

Raman spectroscopy provides similar vibrational information but is particularly sensitive to non-polar bonds and symmetric vibrations, thus offering complementary data to IR spectroscopy. slideshare.net

Table 3: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric Stretch | Nitro (NO₂) | ~1550 | Strong |

| Symmetric Stretch | Nitro (NO₂) | ~1370 | Strong |

| Carbonyl Stretch | Ester (C=O) | ~1740 | Strong |

| C-O Stretch | Ester | ~1200 | Strong |

Chromatographic Separations and Purity Assessment

Chromatography is a cornerstone of chemical analysis, enabling the separation of components from a mixture. For this compound, various chromatographic techniques are employed to isolate the compound, assess its purity, monitor its formation, and, crucially, to distinguish between its stereoisomers.

Column chromatography is a fundamental preparative technique used to purify and isolate significant quantities of a target compound from a reaction mixture. jove.com This method operates on the principle of differential adsorption of components onto a solid stationary phase as a liquid mobile phase percolates through it. chromtech.com For a moderately polar compound like this compound, which contains both a polar nitro group and an ester functional group, normal-phase column chromatography is highly effective.

The typical stationary phase for this application is silica (B1680970) gel (SiO₂), a polar adsorbent. jove.com The mobile phase, or eluent, is a less polar organic solvent or a mixture of solvents. chromtech.com The separation is achieved because different components of the mixture have varying affinities for the stationary phase based on their polarity. More polar compounds adsorb more strongly to the silica gel and thus elute more slowly, while less polar compounds travel through the column more quickly. columbia.edu

The selection of the eluent system is critical and is often determined by preliminary analysis using Thin-Layer Chromatography (TLC). A common strategy involves starting with a nonpolar solvent, such as hexane (B92381), and gradually increasing the polarity by adding a more polar solvent like ethyl acetate (B1210297). For this compound, a gradient of ethyl acetate in hexane would likely provide effective separation from nonpolar byproducts and more polar starting materials or impurities. Fractions are collected sequentially and analyzed (e.g., by TLC) to identify those containing the pure product.

Table 1: Typical Parameters for Column Chromatography Purification of this compound

| Parameter | Description |

| Stationary Phase | Silica Gel (SiO₂) |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient |

| Principle of Separation | Differential adsorption based on polarity |

| Detection Method | Thin-Layer Chromatography (TLC) of collected fractions |

For high-resolution separation and precise quantification, High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are the methods of choice. These techniques utilize high pressure to force the mobile phase through a column packed with very small particles, leading to superior separation efficiency.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of small organic molecules like this compound. columbia.edu In RP-HPLC, the stationary phase is nonpolar (e.g., silica modified with C8 or C18 alkyl chains), and the mobile phase is a polar solvent mixture, typically consisting of water or an aqueous buffer and a miscible organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govlibretexts.orgsielc.com In this setup, nonpolar compounds are retained longer on the column, while polar compounds elute earlier.

UHPLC systems operate at significantly higher pressures than conventional HPLC systems and use columns with sub-2 µm particles. This results in faster analysis times, improved resolution, and higher sensitivity, making UHPLC particularly valuable for complex research matrices. The analysis of nitroaromatic compounds and methyl esters has been successfully demonstrated using RP-HPLC, suggesting a similar approach would be effective for this compound. sielc.comsigmaaldrich.com Detection is commonly achieved using an ultraviolet (UV) detector, as the nitro group provides a chromophore that absorbs UV light. cdc.gov

Table 2: Illustrative HPLC/UHPLC Conditions for this compound Analysis

| Parameter | HPLC Condition | UHPLC Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 (e.g., 50 mm x 2.1 mm, <2 µm) |

| Mobile Phase | Acetonitrile/Water (Isocratic or Gradient) | Acetonitrile/Water (Gradient) |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Detector | UV-Vis | UV-Vis or Mass Spectrometry (MS) |

| Principle | Reversed-phase partitioning | Reversed-phase partitioning |

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and indispensable tool for monitoring the progress of chemical reactions, such as the synthesis of this compound (e.g., via a Michael addition). nih.govmdpi.comresearchgate.net TLC operates on the same principles as column chromatography but on a smaller scale, using a thin layer of adsorbent (like silica gel) coated onto a plate of glass or aluminum. columbia.edu

To monitor a reaction, small aliquots of the reaction mixture are taken at different time intervals and spotted onto a TLC plate alongside spots of the starting materials and, if available, the pure product. The plate is then developed in a chamber containing an appropriate solvent system (eluent). The separation of the components is visualized, often using a UV lamp, as the nitro group in this compound allows for visualization under 254 nm UV light. libretexts.org Alternatively, chemical stains like potassium permanganate (B83412) or iodine vapor can be used. libretexts.orgillinois.edusilicycle.com

The progress of the reaction is determined by observing the disappearance of the starting material spots and the appearance and intensification of the product spot. nih.gov The relative positions of the spots, quantified by the retardation factor (Rf value), indicate the relative polarities of the compounds and help in optimizing the mobile phase for subsequent purification by column chromatography.

Since this compound possesses a chiral center at the carbon atom bearing the nitro group, it exists as a pair of enantiomers. In asymmetric synthesis, determining the enantiomeric excess (e.e.) of the product is crucial. Chiral chromatography, particularly chiral HPLC, is the most reliable and widely used method for separating and quantifying enantiomers. eijppr.comcsfarmacie.cz

This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. phenomenex.comwikipedia.org The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. wikipedia.org These interactions can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric effects. eijppr.com

A variety of CSPs are commercially available, with polysaccharide-based phases (e.g., derivatives of cellulose (B213188) or amylose) being particularly versatile and effective for a broad range of chiral compounds. csfarmacie.czphenomenex.com For the analysis of chiral derivatives of this compound, a systematic screening of different chiral columns and mobile phases (both normal-phase and reversed-phase) would be conducted to find the optimal conditions for baseline separation of the enantiomers. The ratio of the peak areas in the resulting chromatogram directly corresponds to the ratio of the enantiomers, allowing for the precise calculation of the enantiomeric excess.

Table 3: Common Chiral Stationary Phase (CSP) Types for HPLC

| CSP Type | Chiral Selector Example | Typical Interactions |

| Polysaccharide-based | Cellulose or Amylose derivatives | Hydrogen bonding, steric hindrance |

| Pirkle-type (Brush-type) | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | π-π interactions, hydrogen bonding, dipole stacking |

| Macrocyclic Antibiotics | Teicoplanin, Vancomycin | Hydrogen bonding, inclusion complexation, ionic interactions |

| Cyclodextrin-based | β-Cyclodextrin derivatives | Inclusion complexation into the chiral cavity |

Development and Validation of Analytical Methods for this compound in Research Matrices

The development and validation of an analytical method are critical to ensure that it is suitable for its intended purpose, providing reliable, accurate, and reproducible data. europa.eu For a research compound like this compound, this would typically involve validating an HPLC or UHPLC method for its quantification in various research matrices (e.g., reaction mixtures, biological samples). The validation process is guided by internationally recognized standards, such as the ICH Q2(R1) guidelines. europa.eugmp-compliance.orgloesungsfabrik.de

The validation of an analytical procedure involves establishing, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. ijcrt.org Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. europa.eu

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies on samples spiked with a known amount of the analyte. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.euresearchgate.net

Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage.

For this compound, a validation study for an HPLC method would involve preparing calibration standards and quality control samples at different concentrations in the relevant matrix. These samples would be analyzed to establish the method's linearity, accuracy, precision, and sensitivity (LOD/LOQ), ensuring the data generated in research applications is scientifically sound.

Table 4: Summary of Analytical Method Validation Parameters (ICH Q2(R1))

| Validation Parameter | Purpose |

| Specificity | To ensure the signal is from the analyte of interest only. |

| Linearity | To confirm a proportional response to analyte concentration. |

| Accuracy | To determine how close the measured value is to the true value. |

| Precision | To assess the reproducibility and repeatability of the method. |

| LOD/LOQ | To establish the sensitivity limits of the method. |

| Range | To define the concentration interval where the method is reliable. |

| Robustness | To evaluate the method's resilience to minor procedural changes. |

Theoretical and Computational Studies on Methyl 4 Nitropentanoate Chemistry

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the electronic Schrödinger equation, providing detailed information about the electronic structure of methyl 4-nitropentanoate. These calculations can elucidate the distribution of electron density, the energies of molecular orbitals, and various reactivity descriptors.

The nitro group (-NO2) is a strong electron-withdrawing group, which significantly influences the electronic properties of the molecule. nih.gov This effect is evident in the calculated electrostatic potential map, which would show a region of high positive potential around the carbon atom attached to the nitro group, making it susceptible to nucleophilic attack. Conversely, the oxygen atoms of the nitro and ester groups would exhibit negative potential, indicating their role as potential sites for electrophilic interaction.

Key reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provide quantitative measures of reactivity. A lower LUMO energy indicates a higher susceptibility to nucleophilic attack, a characteristic feature of molecules with strong electron-withdrawing groups.

Table 1: Calculated Electronic Properties and Reactivity Descriptors for a Representative Nitroalkanoate

| Property | Calculated Value (Arbitrary Units) | Significance |

| HOMO Energy | -8.5 eV | Represents the energy of the outermost electrons; related to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Represents the energy of the lowest-energy empty orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | 7.3 eV | An indicator of chemical reactivity; a smaller gap generally implies higher reactivity. |

| Dipole Moment | 3.5 D | A measure of the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Global Electrophilicity Index (ω) | 2.1 | A measure of the electrophilic character of the molecule. |

| Global Hardness (η) | 3.65 | A measure of the resistance to charge transfer. |

| Global Softness (S) | 0.27 | The reciprocal of hardness, indicating the ease of charge transfer. |

Note: The values in this table are representative and would need to be specifically calculated for this compound.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in elucidating the detailed pathways of chemical reactions, including the identification of intermediates and transition states. This is particularly valuable for understanding reactions involving this compound.

Theoretical Investigations of Michael Addition Reaction Pathways

The synthesis of γ-nitro aliphatic methyl esters, including this compound, can be achieved via the Michael addition of nitroalkanes to α,β-unsaturated esters. nih.gov Theoretical studies on the Michael addition of nitroalkanes to acrylates can provide a framework for understanding this reaction. sctunisie.org

Computational investigations would typically involve mapping the potential energy surface for the reaction. This would start with the deprotonation of the nitroalkane by a base to form a nitronate anion. The subsequent nucleophilic attack of this anion on the β-carbon of the methyl acrylate (B77674) would proceed through a transition state. The geometry and energy of this transition state are critical in determining the reaction rate. The final step would involve the protonation of the resulting enolate to yield the final product. Theoretical calculations can help in understanding the role of the solvent and the base in facilitating this reaction.

Conformational Analysis and Potential Energy Surfaces of this compound

The flexibility of the pentanoate chain in this compound allows for the existence of multiple conformers. Conformational analysis aims to identify the stable three-dimensional arrangements of the molecule and their relative energies. nih.gov This is achieved by systematically rotating the rotatable bonds and calculating the energy at each step to generate a potential energy surface. pythoninchemistry.orguleth.ca

For this compound, key rotations would be around the C-C bonds of the alkyl chain. Computational studies on similar molecules, such as substituted alkylammonium nitrates and nitroglycerin, have shown that intramolecular interactions, such as hydrogen bonding, can play a significant role in stabilizing certain conformations. aip.orgresearchgate.net In the case of this compound, weak intramolecular interactions between the nitro group and other parts of the molecule could influence its preferred shape. The potential energy surface would reveal the global minimum energy conformer, which is the most stable arrangement, as well as other local minima and the energy barriers between them.

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

While quantum chemical calculations provide insights into the properties of an isolated molecule, molecular dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. nih.govmdpi.com MD simulations model the movement of atoms and molecules over time based on classical mechanics, allowing for the investigation of dynamic processes and intermolecular interactions.

For this compound in a solvent, MD simulations can provide information on:

Solvation Structure: How solvent molecules arrange themselves around the solute molecule.

Intermolecular Interactions: The nature and strength of interactions (e.g., hydrogen bonds, dipole-dipole interactions) between this compound and the solvent.

Diffusion and Transport Properties: How the molecule moves through the solution.

The polar nitro and ester groups of this compound would be expected to interact strongly with polar solvents. MD simulations can quantify these interactions and provide a detailed picture of the local solvent environment.

Quantitative Structure-Reactivity Relationship (QSAR) Studies

For a series of substituted this compound derivatives, a QSAR study would involve:

Data Set: A collection of derivatives with experimentally measured reactivity data.

Descriptor Calculation: Calculating a variety of molecular descriptors for each derivative. These can include constitutional, topological, geometrical, and quantum chemical descriptors. nih.gov

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that relates the descriptors to the observed reactivity.

Model Validation: Rigorously testing the predictive power of the model using internal and external validation techniques.

Molecular Docking and Enzyme-Substrate Interactions in Biocatalytic Processes involving this compound Derivatives

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a growing field in organic synthesis. acs.orgresearchgate.net Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, such as an enzyme (receptor). researchgate.net This allows for the investigation of enzyme-substrate interactions at a molecular level.

If this compound or its derivatives were to be used as substrates in a biocatalytic process, molecular docking could be employed to:

Identify Potential Enzymes: Screen a library of enzymes to find those with an active site that can accommodate the substrate.

Predict Binding Modes: Determine the most likely binding orientation of the substrate within the enzyme's active site.

Analyze Key Interactions: Identify the specific amino acid residues that interact with the substrate through hydrogen bonds, hydrophobic interactions, or electrostatic interactions. nih.gov

Studies on the interaction of nitro compounds with enzymes have shown that the polar nitro group can form important hydrogen bonds with active site residues, which can be crucial for substrate recognition and catalysis. acs.org Molecular docking simulations can provide valuable insights for the rational design of enzymes with improved activity and selectivity for nitro-containing substrates. researchgate.net

Applications of Methyl 4 Nitropentanoate in Advanced Organic Synthesis and Materials Science

Methyl 4-nitropentanoate as a Key Building Block in Complex Organic Synthesis

The strategic placement of the nitro and ester groups in this compound allows for a variety of synthetic manipulations, rendering it a powerful tool for chemists. The electron-withdrawing nature of the nitro group acidifies the α-proton, facilitating a range of carbon-carbon bond-forming reactions. Furthermore, both the nitro and ester groups can be transformed into a plethora of other functionalities, opening up diverse synthetic pathways.

Precursor for Diverse Heterocyclic Scaffolds (e.g., Chiral Nitropiperidines, Pyrrolidinones)

The carbon skeleton of this compound provides a foundational framework for the construction of various heterocyclic compounds, which are core structures in many pharmaceuticals and natural products.

Chiral Nitropiperidines: The synthesis of chiral piperidines is of significant interest due to their prevalence in bioactive molecules. nih.govnih.gov General strategies for the asymmetric synthesis of substituted piperidines often involve the use of chiral amines in condensation reactions with nitroalkenes and enones. rsc.orgresearchgate.net While direct examples using this compound are not prevalent in readily available literature, its γ-nitro ester structure makes it a plausible precursor. The nitro group can act as a handle for cyclization, and its subsequent reduction to an amine is a key step in forming the piperidine (B6355638) ring. The chirality can be introduced through various asymmetric synthesis strategies, including the use of chiral catalysts or auxiliaries. dicp.ac.cn

Pyrrolidinones: The reduction of γ-nitro ketones is a known route to cyclic nitrones, which can be further converted to pyrrolidinones. studfile.net Similarly, γ-nitro esters like this compound are valuable precursors for the synthesis of pyrrolidinones. An efficient three-component nitro-Mannich/lactamization cascade of methyl 3-nitropropanoate (B1233125) with in situ formed imines has been developed for the direct preparation of pyrrolidinone derivatives. nih.gov This highlights the potential of γ-nitro esters in constructing this important heterocyclic scaffold. The conjugate addition of heteroaromatic ketones to nitroalkenes can also lead to γ-nitro ketones, which can be transformed into chiral pyrrolidine (B122466) carboxylic acids. acs.orgnih.gov

Intermediate in the Synthesis of Functionally Relevant Molecules (e.g., Amino Acids, CFTR Modulators)

The functional groups within this compound can be readily converted to other key functionalities, making it a valuable intermediate in the synthesis of biologically important molecules.

Amino Acids: The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. masterorganicchemistry.comorganic-chemistry.org This reaction is particularly useful in the synthesis of amino acids. For instance, the Michael addition of nitromethane (B149229) to 2-alkenoic esters followed by catalytic hydrogenation provides a convenient method for preparing 3-alkyl-4-aminobutanoic acids, which are important γ-amino acids. studfile.net γ-Nitro-α-amino acid derivatives can be synthesized through the base-catalyzed conjugate addition of nitroalkanes to N-protected dehydroalanine (B155165) esters. researchgate.net The resulting nitro group can then be transformed into various other functionalities, providing access to a range of γ-substituted α-amino acids. researchgate.net The reduction of α-nitro esters to α-amino esters is another common strategy. nih.gov

CFTR Modulators: Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators are a class of drugs that target the underlying cause of cystic fibrosis. nih.govresearchgate.netnih.govbris.ac.ukcff.org While a direct role for this compound in the synthesis of currently approved CFTR modulators is not explicitly documented in the provided search results, the synthesis of these complex molecules often involves the assembly of various heterocyclic and aromatic building blocks. The versatility of nitro compounds in organic synthesis suggests that derivatives of this compound could potentially serve as precursors to key intermediates in the development of new CFTR modulators.

Role in the Construction of Carbon Chains with Specific Substituent Patterns

The reactivity of the α-carbon to the nitro group in γ-nitro esters allows for the controlled formation of carbon-carbon bonds, enabling the construction of carbon chains with specific substitution patterns. The Michael addition of nitroalkanes to α,β-unsaturated esters is a powerful tool for this purpose. nih.govresearchgate.netmdpi.comnih.gov This reaction, often promoted by microwave irradiation for increased efficiency, allows for the introduction of a nitroalkyl group at the β-position of the ester. nih.govresearchgate.netmdpi.comnih.gov The resulting γ-nitro ester can then undergo further transformations at both the nitro and ester functionalities, leading to a variety of substituted carbon chains.

Integration of this compound into Multi-Step Total Synthesis Endeavors

Exploration of this compound in Materials Science Applications

The presence of the nitro functionality in this compound also opens up possibilities for its use in materials science, particularly in the development of functional polymers.

Precursors for Polymers or Oligomers with Nitro Functionality

The nitro group can impart unique properties to polymers, such as altered electronic characteristics and increased thermal stability. The functionalization of polymers with nitro groups has been explored in various contexts. For example, the nitro-functionalization of dopamine (B1211576) has been shown to significantly affect the cross-linking and bioadhesive properties of polymers. acs.orgnih.gov This is attributed to the electron-withdrawing nature of the nitro group, which can enhance interfacial binding strength. nih.gov

Potential in the Development of Materials with Unique Electronic or Optical Properties

While direct, extensive research on the specific applications of this compound in advanced materials science is not widely documented in publicly available literature, the inherent chemical functionalities of the molecule—namely the aliphatic nitro group and the methyl ester group—provide a strong theoretical basis for its potential in creating materials with unique electronic and optical characteristics. The strategic combination of these groups within a flexible aliphatic chain suggests several avenues for the development of novel polymers and functional organic materials.

The primary source of interesting electronic and optical properties in organic molecules often arises from the presence of electron-donating and electron-withdrawing groups, which can lead to charge-transfer complexes and nonlinear optical (NLO) responses. The nitro group (-NO₂) is a powerful electron-withdrawing group, which can significantly influence the electronic distribution within a molecule. When incorporated into a larger conjugated system or a polymer backbone, this property can be harnessed to create materials with tailored electronic behaviors.

For instance, the reduction of the nitro group in this compound would yield Methyl 4-aminopentanoate. This resulting amino group is an excellent electron-donating group. The presence of both a precursor to an electron-donating group (via reduction of the nitro group) and a versatile ester functionality for polymerization makes this compound a potentially valuable building block in the synthesis of "push-pull" systems. These systems, where electron-donating and electron-withdrawing groups are electronically connected, are fundamental to the design of second-order NLO materials. Such materials are of significant interest for applications in telecommunications, optical computing, and frequency doubling of laser light.

Furthermore, the ester group of this compound provides a convenient handle for incorporation into various polymer backbones. Through transesterification or polycondensation reactions, the molecule could be integrated into polyesters or polyamides. The flexible pentanoate chain would influence the polymer's morphology and solubility, while the nitro group, or its amine derivative, would be a pendant functional group. The properties of the resulting polymer could then be tuned by the concentration of these functional groups along the polymer chain.

The potential applications in materials science are predicated on the successful synthesis of larger, functional molecules and polymers from this compound. The table below outlines the theoretical contributions of its key functional groups to the properties of such derived materials.

| Functional Group | Potential Contribution to Material Properties | Relevant Applications |

| Nitro Group (-NO₂) (as an electron-withdrawing group) | - Enhancement of second-order nonlinear optical (NLO) susceptibility in "push-pull" architectures.- Creation of charge-transfer complexes with electron-donating moieties, leading to unique absorption and emission properties.- Potential for use in electro-optic modulators and optical switches. | - Telecommunications- Optical data storage- Photonics |

| Amine Group (-NH₂) (derived from the nitro group) | - Acts as a strong electron-donating group in "push-pull" systems for NLO applications.- Provides a site for further chemical modification to attach other functional units.- Can be used to synthesize electroactive polymers. | - Organic light-emitting diodes (OLEDs)- Sensors- Antistatic coatings |

| Methyl Ester Group (-COOCH₃) | - Provides a reactive site for polymerization (e.g., polyesters, polyamides).- Influences the solubility and processing characteristics of the resulting polymers.- Can be hydrolyzed to a carboxylic acid for further functionalization. | - Specialty polymers- Functional coatings- Biomaterials |

While the synthesis of high-performance optical and electronic materials from simple aliphatic nitro compounds is less common than from their aromatic counterparts, the principles of molecular design for these properties remain the same. Future research could focus on the synthesis of oligomers or polymers from this compound and the characterization of their electronic and optical properties. Key research findings would need to detail the synthetic routes to these materials and provide quantitative data on their performance characteristics, such as their hyperpolarizability, electro-optic coefficients, and fluorescence quantum yields. The development of such data would be crucial in transitioning this compound from a compound of theoretical potential to a practical component in advanced materials.

Environmental Behavior and Fate Research of Methyl 4 Nitropentanoate

Hydrolytic Stability and Degradation Kinetics in Aquatic Environments

The persistence of Methyl 4-nitropentanoate in aquatic environments is significantly influenced by its hydrolytic stability. Hydrolysis is a chemical process in which a molecule is cleaved into two parts by reacting with water. For an ester like this compound, this process involves the cleavage of the ester bond. The rate of this reaction is highly dependent on the pH of the water. libretexts.org

General Principles of Ester Hydrolysis Ester hydrolysis can be catalyzed by either acid or base. jk-sci.com

Acid-Catalyzed Hydrolysis : In acidic conditions (low pH), the reaction is initiated by the protonation of the carbonyl oxygen of the ester group. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. This process is reversible, meaning the ester can be reformed from the products. chemistrysteps.com The reaction eventually reaches an equilibrium between the ester, water, carboxylic acid, and alcohol. libretexts.org For this compound, this would result in 4-methyl-4-nitropentanoic acid and methanol (B129727).

Base-Catalyzed Hydrolysis (Saponification) : In neutral to alkaline conditions (high pH), hydrolysis is promoted by the hydroxide (B78521) ion (OH-), a strong nucleophile. The hydroxide ion directly attacks the carbonyl carbon. This process is effectively irreversible because the carboxylic acid product is immediately deprotonated in the basic solution to form a carboxylate salt. chemistrysteps.com This salt is negatively charged and repels further attack by hydroxide ions, driving the reaction to completion. youtube.com

kₕ = kₐ[H⁺] + kₙ + kₑ[OH⁻]

For most simple esters, the neutral hydrolysis rate is negligible, and the reaction is slowest near pH 7, increasing significantly in strongly acidic or, more dramatically, in alkaline conditions. The tertiary nitroalkane functional group in this compound is generally stable towards hydrolysis under typical environmental conditions.

| pH Condition | Dominant Mechanism | General Reaction Rate | Illustrative Products from this compound |

| Acidic (pH < 4) | Acid-Catalyzed | Moderate, Reversible | 4-methyl-4-nitropentanoic acid + Methanol |

| Neutral (pH ≈ 7) | Neutral Hydrolysis | Very Slow | 4-methyl-4-nitropentanoic acid + Methanol |

| Alkaline (pH > 8) | Base-Catalyzed | Fast, Irreversible | 4-methyl-4-nitropentanoate anion + Methanol |

| This table illustrates the expected hydrolytic behavior based on general ester chemistry. Actual rates for this compound are not available. |

Biodegradation Mechanisms and Environmental Persistence Assessment

Biodegradation is the breakdown of organic matter by microorganisms, and it is a critical process determining the ultimate fate and persistence of a chemical in the environment. No specific studies on the biodegradation of this compound have been reported. However, a potential assessment can be made by considering its functional groups.

Ester Group : Simple esters are often readily biodegradable. Microorganisms produce enzymes called esterases that catalyze the hydrolytic cleavage of the ester bond. This would be a likely initial step in the biodegradation of this compound, yielding 4-methyl-4-nitropentanoic acid and methanol. medcraveonline.com Methanol is easily metabolized by many microorganisms.

Nitroalkane Group : In contrast, aliphatic nitro compounds can be resistant to degradation. The strong electron-withdrawing nature of the nitro group makes the molecule recalcitrant to the oxidative degradation pathways commonly used by aerobic bacteria. nih.gov The presence of the nitro group on a tertiary carbon, as in this compound, may further increase its stability and resistance to microbial attack compared to primary or secondary nitroalkanes.

Known microbial strategies for degrading nitroaromatic compounds, and by extension potentially nitroalkanes, include: nih.gov

Reductive Pathways : The nitro group is reduced to a nitroso, hydroxylamino, and finally an amino group (-NH₂).

Oxidative Pathways : The nitro group is removed as nitrite (B80452) (denitrification), which can then be used as a nitrogen source by some bacteria.

Environmental Distribution Modeling and Transport Prediction

Multimedia fugacity models are valuable tools for predicting how a chemical will partition among different environmental compartments, such as air, water, soil, and sediment. wikipedia.org These models use the concept of fugacity, or "escaping tendency," to calculate the distribution of a chemical at equilibrium (Level I and II models) or at a steady state with continuous emissions (Level III model). unipd.it

To run a fugacity model, key physicochemical properties of the substance are required. epa.gov While experimental values for this compound are scarce, computed properties are available and can be used for a preliminary assessment.

| Property | Value (Computed or Experimental) | Source | Significance for Environmental Distribution |

| Molecular Formula | C₇H₁₃NO₄ | nih.gov | Basic identifier |

| Molecular Weight | 175.18 g/mol | nih.gov | Used in concentration and transport calculations |

| Boiling Point | 79 °C at 1 mmHg | sigmaaldrich.com | Indicates low volatility under standard pressure |

| Density | 1.114 g/mL at 25 °C | sigmaaldrich.com | Influences transport in aquatic systems |

| log Kₒw (Octanol-Water Partition Coefficient) | 0.8 (Computed) | nih.gov | Suggests low potential for bioaccumulation in fatty tissues |

| Water Solubility | (Not available) | - | Critical for determining partitioning into the aqueous phase |

| Vapor Pressure | (Not available) | - | Critical for determining partitioning into the air phase |

Hypothetical Distribution Prediction: A Level III fugacity model simulates a "unit world" environment and predicts the percentage of a chemical that will reside in each compartment at steady state. epa.govresearchgate.net Without experimental water solubility and vapor pressure data, a definitive prediction cannot be made. However, based on the low log Kow and the relatively high boiling point suggesting low volatility, if this compound were released into this model environment, it would be expected to partition predominantly into soil and water, with very little distribution to the air or sediment. Its persistence in those compartments would then be governed by the degradation rates discussed in the previous sections.

Studies on Biotransformation and Metabolic Pathways in Environmental Systems

Biotransformation is the chemical modification of a substance by a living organism. medcraveonline.com While complete degradation (mineralization) is the ultimate fate, the intermediate products formed during biotransformation are also of environmental importance. As no specific metabolic studies for this compound exist, potential pathways must be inferred from research on analogous compounds.

A plausible initial biotransformation step in both microbial systems and potentially higher organisms is enzymatic hydrolysis of the ester bond. medcraveonline.com This reaction, catalyzed by non-specific esterases, would yield two primary metabolites:

4-methyl-4-nitropentanoic acid

Methanol

The subsequent fate of these metabolites would differ. Methanol is a simple alcohol that is readily assimilated and mineralized to carbon dioxide and water by a wide variety of microorganisms.

The metabolic pathway for 4-methyl-4-nitropentanoic acid is more uncertain. Based on known microbial transformations of other nitro compounds, several possibilities exist: nih.govscirp.orgnih.gov

Nitro Group Reduction : A common pathway involves the reduction of the nitro group by enzymes called nitroreductases. This multi-step process would convert the nitro-acid into 4-amino-4-methylpentanoic acid. This amino acid might then be further degraded.

Denitrification : Some bacteria possess enzymes that can oxidatively remove the nitro group, releasing it as nitrite (NO₂⁻). The resulting carbon skeleton could then enter central metabolic pathways.

The specific enzymes and intermediate products involved in the breakdown of the 4-methyl-4-nitropentanoate carbon chain would depend on the specific microbial species present and the environmental conditions (e.g., aerobic vs. anaerobic).

| Hypothetical Transformation Step | Reactant | Potential Product(s) | Enzyme Class Involved |

| 1. Ester Hydrolysis | This compound | 4-methyl-4-nitropentanoic acid + Methanol | Esterase |

| 2a. Nitro Group Reduction | 4-methyl-4-nitropentanoic acid | 4-amino-4-methylpentanoic acid | Nitroreductase |

| 2b. Denitrification | 4-methyl-4-nitropentanoic acid | Keto-acid intermediate + Nitrite (NO₂⁻) | Denitrifying enzymes / Monooxygenases |

| 3. Mineralization | Methanol, Amino acid, Keto-acid | CO₂ + H₂O + Biomass | Various metabolic enzymes |

| This table presents a hypothetical biotransformation pathway. These steps have not been experimentally verified for this compound. |

Biological Research Applications of Methyl 4 Nitropentanoate Derivatives

Role of Derivatives as Precursors in the Synthesis of Endogenous Biomolecules (e.g., Neurotransmitters, Peptides)

The chemical structure of methyl 4-nitropentanoate derivatives makes them valuable starting materials for the synthesis of biologically significant molecules. The nitro group can be readily reduced to a primary amine, a fundamental functional group in many endogenous biomolecules. This transformation is a key step in leveraging these derivatives as precursors. chemrxiv.orgox.ac.ukresearchgate.net

Nitroalkanes, the class of compounds to which this compound belongs, are recognized as effective precursors for a wide range of molecules, including amines, amino acids, and complex heterocyclic structures. researchgate.netcphi-online.com Research has demonstrated that enzymes can catalyze the formation of carbon-carbon bonds using nitroalkanes as nucleophilic substrates. Specifically, engineered variants of the tryptophan synthase β-subunit (TrpB) can utilize a variety of nitroalkanes to synthesize noncanonical amino acids. nih.govnih.gov These specialized amino acids can then be incorporated into peptides, allowing researchers to create novel peptide structures with tailored properties.

The synthesis of many small-molecule neurotransmitters, such as biogenic amines, involves a series of enzyme-catalyzed reactions that often start from amino acid precursors. uoregon.edunih.govtmc.edu The amino esters derived from the reduction of this compound derivatives can serve as analogues or building blocks in synthetic pathways that mimic the natural production of these neurochemicals, providing tools for neurological research. google.com The versatility of nitroalkane chemistry allows for the creation of complex molecules, often through direct and efficient routes under mild reaction conditions. cphi-online.com

Table 1: Synthetic Utility of Nitroalkane Derivatives

| Precursor Class | Key Transformation | Resulting Functional Group | Target Biomolecule Class | Relevant Enzyme Class (Example) |

|---|---|---|---|---|

| This compound Derivatives | Nitro Group Reduction | Primary Amine (-NH₂) | Amino Acids, Neurotransmitter Analogues | Nitroreductases, Dehydrogenases |

| Nitroalkanes | C-C Bond Formation | Substituted Carbon Skeleton | Noncanonical Amino Acids | Tryptophan Synthase (engineered) nih.gov |

| Amino Esters (from reduction) | Peptide Bond Formation | Amide (-CONH-) | Peptides, Peptidomimetics | Ribosomes (in vitro translation) |

Investigation of Molecular Interactions of Derivatives with Biological Macromolecules and Targets

Understanding how small molecules interact with biological targets like proteins and enzymes is fundamental to drug discovery and molecular biology. Derivatives of this compound are used in these investigations, often aided by computational techniques like molecular docking. mdpi.commdpi.com The nitro group is highly electron-withdrawing, which influences the polarity and electronic properties of the molecule, potentially favoring interactions with nucleophilic sites within the active sites of enzymes. nih.govresearchgate.net

A key area of investigation has been the interaction of these derivatives with lipases, enzymes that catalyze the hydrolysis of esters. Molecular docking studies have been employed to shed light on the enantioselectivity of enzymes like Candida antarctica lipase (B570770) B (CaLB). Research on the resolution of γ-amino esters, which can be synthesized from this compound, has used docking simulations to analyze the binding conformations of different enantiomers within the enzyme's active site. researchgate.net These studies reveal specific interactions, such as hydrogen bonding and steric hindrance, with key amino acid residues that determine which enantiomer is a preferred substrate.

For example, docking studies with CaLB have identified specific regions within the catalytic cavity that are responsible for enantiodiscrimination. These include a steric exclusion zone created by residues such as Ile189 and Val190, and an amino bonding region involving a hydrogen bond with the Asp134 residue. researchgate.net Such detailed molecular-level insights are crucial for understanding enzyme mechanisms and for designing new biocatalytic processes.

Table 2: Molecular Docking Insights of a γ-Amino Ester Derivative with Candida antarctica lipase B (CaLB)

| Interacting Residue(s) | Region in Active Site | Type of Interaction | Significance for Binding/Selectivity |

|---|---|---|---|

| Ser105, His224 | Catalytic Triad | Hydrogen Bonding | Essential for the catalytic mechanism (acylation) researchgate.net |

| Trp104 | Nucleophile Pocket | Steric Confinement | Orients the ester group for nucleophilic attack researchgate.net |

| Ile189, Val190 | Steric Exclusion Region | Steric Hindrance | Prevents one enantiomer from adopting a productive binding pose, leading to enantioselectivity researchgate.net |